molecular formula C8H13ClN6O B140960 N-Nitrosoatrazine CAS No. 56525-09-8

N-Nitrosoatrazine

Cat. No.: B140960
CAS No.: 56525-09-8
M. Wt: 244.68 g/mol
InChI Key: WQSMQGITEZLGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosoatrazine is a nitrosamine derivative of the widely used herbicide atrazine. Nitrosamines are a class of compounds known for their potential carcinogenic, mutagenic, and teratogenic properties. This compound is formed when atrazine, which contains secondary amine groups, reacts with nitrite under acidic conditions . This compound is of significant environmental concern due to its stability and persistence in soil and water, as well as its potential health risks.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosoatrazine is synthesized through the nitrosation of atrazine. The reaction involves the interaction of atrazine with nitrite ions in an acidic medium. The general reaction can be represented as follows:

Atrazine+NitriteThis compound+By-products\text{Atrazine} + \text{Nitrite} \rightarrow \text{this compound} + \text{By-products} Atrazine+Nitrite→this compound+By-products

The reaction is typically carried out at a pH of 2-4, where nitrosation is most efficient . Acetic acid and fulvic acid can promote the formation of this compound in water at pH 4 to 7 .

Industrial Production Methods: Industrial production of this compound is not common due to its potential health risks. in laboratory settings, the compound can be prepared by mixing atrazine with a nitrite source (such as sodium nitrite) in an acidic solution. The reaction mixture is then stirred and maintained at the desired pH until the formation of this compound is complete .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-Nitrosoatrazine involves its interaction with cellular macromolecules. Nitrosamines, including this compound, can undergo bioactivation to form reactive intermediates that bind irreversibly to DNA, proteins, and other cellular components. This binding can lead to mutations, disruptions in cellular processes, and ultimately carcinogenesis . The exact molecular targets and pathways involved in the bioactivation and carcinogenicity of this compound are still under investigation.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN6O/c1-4-15(14-16)8-12-6(9)11-7(13-8)10-5(2)3/h5H,4H2,1-3H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSMQGITEZLGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=NC(=N1)NC(C)C)Cl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205078
Record name N-Nitrosoatrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56525-09-8
Record name N-Nitrosoatrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056525098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoatrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-N2-ethyl-N4-(1-methylethyl)-N2-nitroso-1,3,5-Triazine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NITROSOATRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QW9SA24W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosoatrazine
Reactant of Route 2
Reactant of Route 2
N-Nitrosoatrazine
Reactant of Route 3
Reactant of Route 3
N-Nitrosoatrazine
Reactant of Route 4
Reactant of Route 4
N-Nitrosoatrazine
Reactant of Route 5
Reactant of Route 5
N-Nitrosoatrazine
Reactant of Route 6
Reactant of Route 6
N-Nitrosoatrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.